molecular formula C16H18O5 B412927 Ethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1-carboxylate CAS No. 5705-24-8

Ethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1-carboxylate

Katalognummer: B412927
CAS-Nummer: 5705-24-8
Molekulargewicht: 290.31g/mol
InChI-Schlüssel: QYKQFTVLQARPNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a methoxyphenyl group, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to form the desired product. The reaction conditions often involve refluxing in ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexane ring with a methoxyphenyl group and an ester functional group makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

5705-24-8

Molekularformel

C16H18O5

Molekulargewicht

290.31g/mol

IUPAC-Name

ethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1-carboxylate

InChI

InChI=1S/C16H18O5/c1-3-21-16(19)15-13(8-11(17)9-14(15)18)10-4-6-12(20-2)7-5-10/h4-7,13,15H,3,8-9H2,1-2H3

InChI-Schlüssel

QYKQFTVLQARPNH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC(=O)CC1=O)C2=CC=C(C=C2)OC

Kanonische SMILES

CCOC(=O)C1C(CC(=O)CC1=O)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.